molecular formula C7H15N B1373209 Hept-6-en-2-amine CAS No. 196208-23-8

Hept-6-en-2-amine

Cat. No. B1373209
CAS RN: 196208-23-8
M. Wt: 113.2 g/mol
InChI Key: AGBVYRPRJCPFPY-UHFFFAOYSA-N
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Description

Hept-6-en-2-amine is an organic compound and a member of the alkene amine class of chemicals. It has a CAS Number of 196208-23-8 . The IUPAC name for this compound is 1-methyl-5-hexenylamine .


Molecular Structure Analysis

The InChI code for Hept-6-en-2-amine is 1S/C7H15N/c1-3-4-5-6-7(2)8/h3,7H,1,4-6,8H2,2H3 . This indicates that the compound has a molecular weight of 113.2 g/mol .


Physical And Chemical Properties Analysis

Hept-6-en-2-amine is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Anti-HIV Activity

Hept-6-en-2-amine derivatives have shown potential in anti-HIV treatments. A study by Pontikis et al. (1997) synthesized and evaluated a series of N-1 side chain-modified analogs of HEPT, finding some to be more potent than known analogs in inhibiting HIV-1 replication (Pontikis et al., 1997).

Photorearrangement Studies

Photorearrangement of compounds related to Hept-6-en-2-amine has been a subject of study, as demonstrated by Akhtar et al. (1982), who investigated the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene, leading to rearrangement products with potential applications in chemical synthesis (Akhtar et al., 1982).

Potential Anti-bacterial Agents

The synthesis of 6-azabicyclo[3.2.0]hept-2-ene derivatives has been explored for their anti-microbial potency and β-lactamase inhibition, suggesting potential applications in developing new antibacterial agents (Singh & Cooper, 1994).

Synthesis of Structurally Interesting Compounds

Walker and Madalengoitia (2015) explored the generation of carbodiimides for zwitterionic 1,3-diaza-Claisen rearrangements, highlighting the versatility of Hept-6-en-2-amine derivatives in synthesizing bicyclic guanidines with interesting structures (Walker & Madalengoitia, 2015).

Safety and Hazards

Hept-6-en-2-amine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . The hazard statements associated with this compound are H226, H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

properties

IUPAC Name

hept-6-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-4-5-6-7(2)8/h3,7H,1,4-6,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBVYRPRJCPFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hept-6-en-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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